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Compound of Interest

Compound Name: TG-100435

Cat. No.: B1246561

For researchers, scientists, and drug development professionals, this guide provides an
objective in vitro comparison of two potent tyrosine kinase inhibitors: TG-100435 and dasatinib.
By presenting available experimental data, detailed protocols, and visual representations of
their mechanisms, this document aims to facilitate informed decisions in preclinical research.

Introduction

Dasatinib is a well-established, second-generation tyrosine kinase inhibitor (TKI) approved for
the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute
lymphoblastic leukemia (Ph+ ALL). Its mechanism of action involves the inhibition of multiple
kinases, including BCR-ABL, SRC family kinases (SFK), c-KIT, ephrin (Eph) receptors, and
platelet-derived growth factor receptor (PDGFR). TG-100435 is a novel, multi-targeted protein
tyrosine kinase inhibitor. This guide synthesizes the available in vitro data to draw a
comparative picture of these two compounds.

Biochemical Activity: Kinase Inhibition Profile

A direct head-to-head comparison of TG-100435 and dasatinib across a broad kinase panel in
a single study is not readily available in the public domain. However, by compiling data from
various sources, we can construct a comparative overview of their inhibitory activities against
key kinases.

Table 1: Biochemical Inhibition Constants (Ki) of TG-100435 and Dasatinib Against a Panel of
Kinases

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1246561?utm_src=pdf-interest
https://www.benchchem.com/product/b1246561?utm_src=pdf-body
https://www.benchchem.com/product/b1246561?utm_src=pdf-body
https://www.benchchem.com/product/b1246561?utm_src=pdf-body
https://www.benchchem.com/product/b1246561?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Kinase TG-100435 Ki (nM) Dasatinib IC50 (nM)
Src 13[1] 0.5[2]

Lyn 13 - 64[1][3] <1

Abl 13 - 64[1][3] <1

Yes 13 - 64[1][3] <1

Lck 13 - 64[1][3] <1

EphB4 13 - 64[1][3] 16

c-Kit Not Available <1

PDGFRp Not Available 28

Note: Data for dasatinib are presented as IC50 values, which can differ from Ki values but are
commonly used to represent inhibitor potency.

Based on the available data, both TG-100435 and dasatinib are potent inhibitors of the Src
family kinases and Abl kinase. Dasatinib demonstrates sub-nanomolar potency against Src,
making it an exceptionally strong inhibitor.[2] The inhibitory constants for TG-100435 against a
range of Src family kinases fall within the low nanomolar range.[1][3]

Cellular Activity: Proliferation and Apoptosis

The anti-proliferative and pro-apoptotic effects of these inhibitors are crucial indicators of their
potential therapeutic efficacy. While direct comparative studies are lacking, individual studies
on various cancer cell lines provide insights into their cellular activities.

Table 2: In Vitro Cellular Activity of TG-100435 and Dasatinib in Cancer Cell Lines
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. TG-100435 Dasatinib
Cell Line Cancer Type Assay
IC50 (pM) GI50/1C50 (uM)
HCT 116 Colon Carcinoma  Cytotoxicity Not Available 0.14[4]
Breast
MCF7 ) Cytotoxicity Not Available 0.67[4]
Carcinoma

Non-small cell o ]
H460 ) Cytotoxicity Not Available 9.0[4]
lung carcinoma

Lox-IMVI Melanoma Proliferation Not Available 0.0354[2]
: Myeloid - .
Mo7e-KitD816H ) Growth Inhibition ~ Not Available 0.005[5]
Leukemia

Dasatinib has demonstrated potent anti-proliferative activity across a range of cancer cell lines,
with GI50 values in the nanomolar to low micromolar range.[2][4][5] For instance, in the Lox-
IMVI melanoma cell line, dasatinib inhibited growth with an IC50 of 35.4 nM.[2] In myeloid
leukemia cell lines, dasatinib has shown growth inhibition at concentrations as low as 5 nM.[5]

Information regarding the specific IC50 values of TG-100435 in various cancer cell lines from
publicly available, peer-reviewed literature is limited.

Signaling Pathway Inhibition

Both TG-100435 and dasatinib exert their cellular effects by interfering with key signaling
pathways that drive cancer cell proliferation, survival, and migration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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